molecular formula C7H15Cl B1620436 2-Chloro-2,3,3-trimethylbutane CAS No. 918-07-0

2-Chloro-2,3,3-trimethylbutane

Cat. No. B1620436
CAS RN: 918-07-0
M. Wt: 134.65 g/mol
InChI Key: IFMWWVGVDOTBNN-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-trimethylbutane is a chlorinated organic compound with the chemical formula C<sub>7</sub>H<sub>15</sub>Cl . It belongs to the class of alkyl chlorides and is characterized by its branched structure. The compound is colorless, volatile, and has a faint odor.



Synthesis Analysis

The synthesis of 2-Chloro-2,3,3-trimethylbutane involves the chlorination of 2,3,3-trimethylbutane (also known as tert-amyl methyl ether ). This reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>) . The process replaces one hydrogen atom with a chlorine atom, resulting in the formation of the desired product.



Molecular Structure Analysis

The molecular structure of 2-Chloro-2,3,3-trimethylbutane consists of a central carbon atom bonded to three methyl groups (CH<sub>3</sub>) and one chlorine atom (Cl). The compound’s three-dimensional arrangement is tetrahedral due to the sp<sup>3</sup> hybridization of the carbon atom.


!Molecular Structure



Chemical Reactions Analysis


  • Nucleophilic Substitution : 2-Chloro-2,3,3-trimethylbutane can undergo nucleophilic substitution reactions. For instance, it reacts with sodium azide (NaN<sub>3</sub>) to form the corresponding azide compound .

  • Elimination Reactions : Under appropriate conditions, it can undergo elimination reactions to yield alkenes.

  • Reaction with Strong Bases : Treatment with strong bases (such as sodium hydroxide, NaOH ) leads to dehydrohalogenation, resulting in the formation of alkenes.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -40°C

  • Boiling Point : Around 120°C

  • Density : 0.79 g/cm<sup>3</sup>

  • Solubility : Insoluble in water; soluble in organic solvents

  • Stability : Stable under normal conditions


Scientific Research Applications

  • Carbonium-Ion Reactions : 2,3,3-Trimethyl-2-butanol-1-C^(14) treatment with concentrated hydrochloric acid and zinc chloride results in the production of 2-chloro-2,3,3-trimethylbutane. This process involves equilibration and rearrangement through solvated carbonium ions, highlighting its significance in understanding carbonium-ion type reactions (Roberts & Yancey, 1955).

  • Solvolysis Studies : Research on 2-chloro-2,4,4-trimethylpentane, closely related to 2-chloro-2,3,3-trimethylbutane, offers insights into solvolysis. It shows that the neopentyl group in 2-chloro-2,4,4-trimethylpentane more effectively shields the reaction center compared to the tert-butyl group in 2-chloro-2,3,3-trimethylbutane, affecting the solvolysis rates (Takeuchi et al., 1996; Takeuchi et al., 1997).

  • Oxidation Processes : The oxidation of 2,2,3-trimethylbutane has been studied in various conditions, providing insights into reaction rates and mechanisms, particularly how trimethylbutyl radicals react almost completely by homolysis of the strained central C—C bond (Baldwin et al., 1981; Atri et al., 1978).

  • Vibrational Analysis of Trimethylalkanes : Infrared spectra analysis of 2,2,3-trimethylbutane and related compounds helps understand molecular structures and conformers, crucial in fields like material science and molecular physics (Crowder & Gross, 1983).

  • known as triptane, are extensively studied due to its potential as a gasoline octane booster. Its ignition properties at engine-relevant conditions have been explored, contributing to the understanding of fuel reactivity and the effects of branching on fuel combustion (Atef et al., 2019).
  • Physical Properties and Crystal Structures : Studies on compounds like 2-bromo-2,3,3-trimethylbutane provide insights into the physical properties, crystal structures, and phase transitions of similar compounds. This information is vital for material science applications and understanding the behavior of organic solids (Koide et al., 1960).

  • Chemical Kinetics and Catalysis : The alkylation reactions of isobutane with 2-butene using 2,2,3-trimethylbutane as a catalyst demonstrate the role of tertiary alkyl halides in improving the quality of alkylates, which is significant in industrial chemistry and catalysis (Liu et al., 2008).

  • Thermal Decomposition Studies : Research on the thermal decomposition of 2,2,3-trimethylbutane and similar compounds in a single-pulse shock tube reveals critical insights into the breaking of carbon-carbon bonds, contributing to our understanding of chemical reaction dynamics and thermodynamics (Tsang, 1966).

Safety And Hazards


  • Flammability : The compound is flammable and should be handled with care.

  • Toxicity : It is moderately toxic if ingested or inhaled. Avoid skin contact.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on 2-Chloro-2,3,3-trimethylbutane could focus on:



  • Green Synthesis : Developing more sustainable synthetic routes.

  • Biological Activity : Investigating potential applications in pharmaceuticals or agrochemicals.


properties

IUPAC Name

2-chloro-2,3,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-6(2,3)7(4,5)8/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWWVGVDOTBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238699
Record name 2-Chloro-2,3,3-trimethylbutane
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Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,3,3-trimethylbutane

CAS RN

918-07-0
Record name 2-Chloro-2,3,3-trimethylbutane
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Record name 2-Chloro-2,3,3-trimethylbutane
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Record name Butane,3,3-trimethyl-
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Record name 2-Chloro-2,3,3-trimethylbutane
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Record name 2-chloro-2,3,3-trimethylbutane
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Record name 2-CHLORO-2,3,3-TRIMETHYLBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
48
Citations
T Koide, S Takeuchi, T Oda, Y Yamada… - Bulletin of the Chemical …, 1957 - journal.csj.jp
Crystals of• hexamethylethane undergo phase transition at-125• Ž. 1) The phase between the transition and the melting point(mp 100.6• Ž) is characterized by the softness and the high …
Number of citations: 2 www.journal.csj.jp
JF Bunnett, DL Eck - The Journal of Organic Chemistry, 1971 - ACS Publications
Reactions of 2-chloro-2, 3, 3-trimethylbutane (la) in CHsOH to form 2, 3, 3-trimethyl-l-butene (2) and 2, 3, 3-trimethyl-2-butyl methylether (3) are accelerated by added electrolytesin the …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
T Koide, Y Kato, T Oda - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
2-Bromo-2, 3, 3-trimethylbutane gives a plastic crystal, which is optically isotropic and has a density of 1.31 g./cc. at 13C. The X-ray data can be interpreted on the bases of a body-…
Number of citations: 4 www.journal.csj.jp
K Takeuchi, Y Ohga, T Ushino… - Journal of physical …, 1996 - Wiley Online Library
Abstract Evaluation of the rates of solvolysis of 2‐chloro‐2,4,4‐trimethylpentane (4) in 17 solvents on the basis of the Grunwald‐Winstein type equation [log(k/k 0 ) = lN T + mY Cl + c] …
JD Roberts, JA Yancey - Journal of the American Chemical …, 1955 - ACS Publications
Treatment of 2, 3, 3-trimethyl-2-butanol-l-C14 with concentrated hydrochloric acid and zinc chloride (Lucas reagent) yielded 2-chloro-2, 3, 3-trimethylbutane with the C14 distributed …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
K Takeuchi, Y Ohga, T Ushino… - Journal of physical …, 1997 - Wiley Online Library
The rates of solvolysis in various solvents at 25 C were determined for five tertiary alkyl chlorides: 2‐chloro‐2,4,4‐trimethylpentane (4), 2‐chloro‐2,4‐dimethylpentane, 2‐chloro‐2‐…
P Bladon, NC Lockhart… - Molecular Crystals and …, 1973 - Taylor & Francis
Studies have been made of the effects of temperature and sample purity on the cw, NMR line narrowing behaviour at high temperatures for the following rotator phase organic solids of …
HC Brown, RB Kornblum - Journal of the American Chemical …, 1954 - ACS Publications
Treatment of 2, 2, 3-trimethyl-3-pentanol with hydrogen chloride at 0 leads to the formation of 3-chloro-2, 2, 3-trimethyl-pentane. Similarly, 2, 3, 3-trimethyl-2-pentanol yields the …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
MG Voronkov, VP Feshin, YY Polis - Theoretical and Experimental …, 1973 - Springer
The reactivity of some adamantane derivatives changes according to the induction constants of the substituents [1, 2]: However, in the solvolysis of 3-alkyl-substituted 1-…
AP Meshcheryakov, LV Petrova - Bulletin of the Academy of Sciences of …, 1964 - Springer
By the alkylation of t-alkyl chlorides with vinyl chloride in presence of metal halides the following dichloroalkanes were synthesized for the first time: 1,1-dichloro-3,3,4-trimethylpentane, …

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